Creatine phosphate disodium salt

Vue d'ensemble

Description

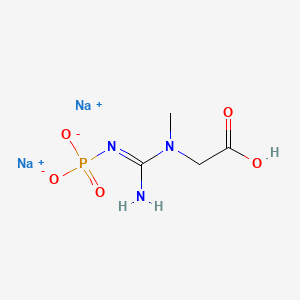

Creatine Phosphate Disodium Salt, also known as Phosphocreatine, is a high-energy phosphate compound that stores energy from mitochondria whenever sufficient amounts of ATP are present . It is often a component of ATP-generating systems .

Synthesis Analysis

Creatine phosphate is synthesized in the kidney, liver, and pancreas from L-arginine, glycine, and L-methionine . It is endogenously synthesized and can usually be extracted from meat and fish .Molecular Structure Analysis

The empirical formula of Creatine Phosphate Disodium Salt is C4H8N3O5P · 2Na . Its molecular weight is 255.08 . The InChI key is KPXOWQOQJKGYRN-UHFFFAOYSA-M .Chemical Reactions Analysis

Creatine phosphate is a high-energy phosphate compound. When ATP levels are low, energy from phosphocreatine is transferred to ADP molecules, which are quickly converted to ATP .Physical And Chemical Properties Analysis

Creatine Phosphate Disodium Salt is a crystalline substance . It is white in color and has a solubility of 150 mg/mL in water . It is stored at a temperature of -20°C .Applications De Recherche Scientifique

- Researchers investigate its potential to enhance cardiac contractility, improve recovery after myocardial infarction, and protect against ischemic damage .

- Studies explore its neuroprotective effects, potential in treating neurodegenerative diseases, and cognitive enhancement .

- Research investigates its impact on muscle strength, power, and endurance, as well as its role in reducing muscle fatigue .

Cardiovascular Research

Neuroprotection and Brain Health

Sports Performance and Exercise Physiology

Cell Culture and Biomedical Research

Nasopharyngeal Carcinoma Research

Drug Delivery and Formulation

Mécanisme D'action

Target of Action

The primary targets of Creatine Phosphate Disodium Salt (CP) are the Creatine Kinase enzymes, specifically the M-type, U-type, and B-type . These enzymes play a crucial role in energy metabolism within cells, particularly in muscle tissues .

Mode of Action

CP interacts with its targets through a process known as the Creatine Kinase reaction . In this reaction, a fraction of the total creatine in the muscles binds to phosphate, forming creatine phosphate . This reaction is catalyzed by Creatine Kinase, resulting in the formation of Phosphocreatine (PCr) . PCr then binds with Adenosine Diphosphate (ADP) to convert it back to Adenosine Triphosphate (ATP), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by CP is the ATP-PCr energy system . This system is responsible for the rapid generation of ATP, the primary energy currency of cells. When ATP levels are low, energy from PCr is transferred to ADP molecules, which are quickly converted back to ATP . This process helps maintain energy homeostasis within cells, particularly during periods of high energy demand such as muscle contraction .

Pharmacokinetics

Most of the CP entering systemic circulation is converted to creatine . Intravenous administration of CP results in elevated ATP levels in the heart and red blood cells .

Result of Action

The action of CP leads to several molecular and cellular effects. It plays a pivotal role in maintaining energy homeostasis in cells, acting as a temporal and spatial buffer of energy . It also has potential cardioprotective effects, as it can increase calumenin, a protein that can protect cardiomyocytes from endoplasmic reticulum stress-induced apoptosis .

Action Environment

Environmental factors such as temperature and pH can influence the stability and efficacy of CP. For instance, it is recommended to store CP at -20°C to maintain its stability . Additionally, dust formation should be avoided, and adequate ventilation should be ensured when handling CP . These precautions help maintain the compound’s efficacy and prevent potential health hazards.

Safety and Hazards

Orientations Futures

Creatine Phosphate Disodium Salt is used in diagnostic tests for the determination of creatine kinase, according to the recommendations of the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) . The newly discovered hydrate form H3 has superior physicochemical properties than the marketed forms and is worthy of further development .

Propriétés

IUPAC Name |

disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P.2Na/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTXMYSPASRLFT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N3Na2O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67-07-2 (Parent) | |

| Record name | Phosphocreatine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

255.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Creatine phosphate disodium salt | |

CAS RN |

922-32-7 | |

| Record name | Phosphocreatine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphocreatine, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)

![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)

![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)

![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)